molecular formula C8H10N2O3 B2412727 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1519903-75-3

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No. B2412727
M. Wt: 182.179
InChI Key: ZGDBTZNBKHQCPL-UHFFFAOYSA-N
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Description

“2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a chemical compound . It is also known by its IUPAC name, which is the same . The InChI code for this compound is 1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” can be represented by the InChI code 1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives

    The synthesis of pyrazole derivatives, such as 1H-pyrazole-3-carboxamides and -3-carboxylates, from 1H-pyrazole-3-carboxylic acid involves reactions with various binucleophiles. These compounds have been synthesized with good yields and characterized using spectroscopic data and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).

  • Coordination Polymers

    The creation of coordination polymers using pyrazole derivatives, such as bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, for assembly with Zn(II) and Cd(II) ions. These polymers exhibit unique structural properties, including chirality and hydrogen bonding, influencing their thermal and luminescence characteristics (Cheng et al., 2017).

Structural Analysis and Materials Science

  • Crystal Structures of Coordination Complexes

    Research on pyrazole-dicarboxylate acid derivatives and their coordination with Cu(II)/Co(II)/Zn(II) ions, leading to mononuclear chelate complexes. These complexes have been analyzed using single-crystal X-ray diffraction, revealing intricate hydrogen-bonded networks (Radi et al., 2015).

  • Dynamic Properties of Pyrazole Acids

    Investigation of the structural and dynamic properties of various pyrazole acids in the solid state using crystallography and solid-state NMR. This research provides insights into polymorphism, proton transfer, and tautomerism in these compounds (Infantes et al., 2013).

Medicinal Chemistry and Pharmacology

  • Development of Aurora Kinase Inhibitors

    A compound derived from pyrazole-3-carboxylic acid has been explored as an Aurora kinase inhibitor, potentially useful in cancer treatment. This research highlights the medicinal chemistry applications of such derivatives in oncology (ロバート ヘンリー,ジェームズ, 2006).

  • Synthesis of Bicyclic Heterocycles

    The cyclisation reactions of pyrazole-acetic acids with various electrophiles have led to the formation of diverse bicyclic heterocycles. These compounds have potential applications in pharmaceuticals, demonstrating the versatility of pyrazole derivatives in drug development (Smyth et al., 2007).

properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBTZNBKHQCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

CAS RN

1519903-75-3
Record name 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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